molecular formula C9H9N3O2S B12076355 5-Cyano-N-cyclopropylpyridine-3-sulfonamide

5-Cyano-N-cyclopropylpyridine-3-sulfonamide

Cat. No.: B12076355
M. Wt: 223.25 g/mol
InChI Key: XTVBJOIXJFECJC-UHFFFAOYSA-N
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Description

5-Cyano-N-cyclopropylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a cyano group at the 5-position and a cyclopropyl-sulfonamide moiety at the 3-position. The cyano group enhances electron-withdrawing characteristics, while the cyclopropyl ring contributes steric and electronic effects that may influence binding interactions or solubility .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

5-cyano-N-cyclopropylpyridine-3-sulfonamide

InChI

InChI=1S/C9H9N3O2S/c10-4-7-3-9(6-11-5-7)15(13,14)12-8-1-2-8/h3,5-6,8,12H,1-2H2

InChI Key

XTVBJOIXJFECJC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

In an industrial setting, the production of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide can be scaled up using similar oxidative coupling methods. The use of readily available low-cost commodity chemicals such as thiols and amines makes this process economically viable. Additionally, the reaction conditions can be optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-N-cyclopropylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinamides or sulfenamides.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and sulfenamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in the bacteriostatic effect. The compound’s unique structure allows it to effectively bind to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Key structural analogues include:

Compound Name Core Structure Substituents Synthesis Conditions
5-Cyano-N-cyclopropylpyridine-3-sulfonamide Pyridine 5-CN, 3-N-(cyclopropyl)sulfonamide Not explicitly described in evidence
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c) Pyridine 5-Benzyloxy, 2-N-(naphthalene-sulfonamide), 3,4,6-trimethyl CH₂Cl₂, triethylamine, sulfonyl chloride
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Pyrrolo[2,3-b]pyridine 5-Nitro, cyclopentyl-ethyl, cyclopropane-sulfonamide DMF, Pd-catalyzed hydrogenation

Key Differences :

  • Substituent Effects: The 5-cyano group in the target compound is a stronger electron-withdrawing group compared to the 5-benzyloxy substituent in 17c, which may reduce nucleophilicity at the pyridine nitrogen . The cyclopropyl group in the sulfonamide moiety offers steric constraints distinct from the naphthalene or tosyl groups in analogues.
Physicochemical and Functional Properties
  • Electrochemical Behavior: Pyridine-based sulfonamides often exhibit redox activity. The cyano group could stabilize negative charges, contrasting with the nitro group in the patent compound, which may facilitate reduction reactions .

Biological Activity

5-Cyano-N-cyclopropylpyridine-3-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

5-Cyano-N-cyclopropylpyridine-3-sulfonamide has the following structural characteristics:

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight : 246.27 g/mol
  • CAS Number : 1881444-68-3

The compound features a pyridine ring substituted with a cyano group and a sulfonamide moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 5-Cyano-N-cyclopropylpyridine-3-sulfonamide, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell replication. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

A notable area of investigation is the anticancer potential of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms similar to those observed in other sulfonamide derivatives. For instance, in assays conducted against a panel of human cancer cell lines, the compound exhibited cytotoxic effects at concentrations ranging from 10 to 100 µM .

Case Study: Anticancer Screening

In a study evaluating several sulfonamide derivatives, including 5-Cyano-N-cyclopropylpyridine-3-sulfonamide, the following results were observed:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
MCF-7 (breast cancer)2550>100
A549 (lung cancer)3060>100
HeLa (cervical cancer)2040>100

The results indicate that the compound's activity varies across different cancer types, with MCF-7 cells showing the highest sensitivity.

The proposed mechanism of action for 5-Cyano-N-cyclopropylpyridine-3-sulfonamide involves interference with cellular processes critical for growth and replication. This includes:

  • Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.
  • Disruption of Microtubule Formation : Some studies suggest that sulfonamides can affect microtubule dynamics, leading to impaired mitosis in cancer cells .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to evaluate the toxicity profile of 5-Cyano-N-cyclopropylpyridine-3-sulfonamide. Reports indicate that like other sulfonamides, it may cause adverse reactions such as hypersensitivity or skin reactions in some individuals . Further toxicological assessments are necessary to establish a safe therapeutic index.

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